molecular formula C14H17N3 B14118731 N'-benzyl-N,N-dimethylpyridine-2,5-diamine

N'-benzyl-N,N-dimethylpyridine-2,5-diamine

Katalognummer: B14118731
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: ASAMWLKZQAYKGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-benzyl-N,N-dimethylpyridine-2,5-diamine is an organic compound with the molecular formula C14H17N3 It is a derivative of pyridine, featuring a benzyl group attached to the nitrogen atom and two methyl groups attached to the amine nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N,N-dimethylpyridine-2,5-diamine typically involves the reaction of 2,5-diaminopyridine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of N’-benzyl-N,N-dimethylpyridine-2,5-diamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N’-benzyl-N,N-dimethylpyridine-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’-benzyl-N,N-dimethylpyridine-2,5-diamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N’-benzyl-N,N-dimethylpyridine-2,5-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s ability to inhibit certain enzymes is attributed to its structural similarity to the enzyme’s natural substrates, allowing it to compete for the active site .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-benzyl-N,N-dimethylpyridine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the benzyl group enhances its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .

Eigenschaften

Molekularformel

C14H17N3

Molekulargewicht

227.30 g/mol

IUPAC-Name

5-N-benzyl-2-N,2-N-dimethylpyridine-2,5-diamine

InChI

InChI=1S/C14H17N3/c1-17(2)14-9-8-13(11-16-14)15-10-12-6-4-3-5-7-12/h3-9,11,15H,10H2,1-2H3

InChI-Schlüssel

ASAMWLKZQAYKGC-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NC=C(C=C1)NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.